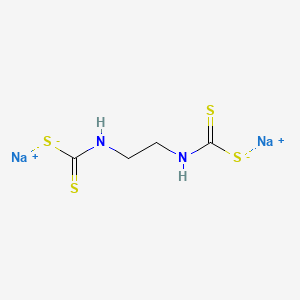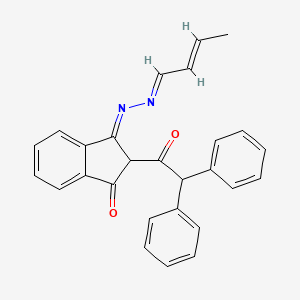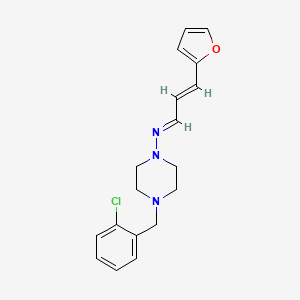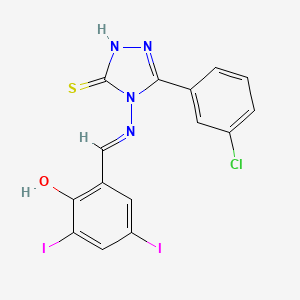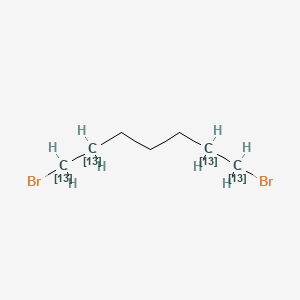
2-(3-Hydroxy-6-oxoxanthen-9-yl)-5-(octadecanoylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Octadecanoylamino)fluorescein: is a synthetic amphiphilic fluorescent probe. It is primarily used for studying membrane lipid behavior and fluorescence resonance energy transfer applications in live cells . The compound has a molecular formula of C38H47NO6 and a molecular weight of 613.78 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Octadecanoylamino)fluorescein typically involves the reaction of fluorescein with octadecanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with scaling up of the reaction and purification processes to accommodate larger quantities.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-(Octadecanoylamino)fluorescein can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The amide group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the amide group under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the fluorescein moiety.
Reduction: Reduced forms of the fluorescein structure.
Substitution: Substituted amide derivatives.
Applications De Recherche Scientifique
Chemistry: 5-(Octadecanoylamino)fluorescein is used as a fluorescent probe to study lipid membranes and their dynamics .
Biology: In biological research, it is employed to monitor membrane lipid behavior and to study cell membrane dynamics through fluorescence recovery after photobleaching (FRAP) techniques .
Medicine: The compound is used in medical research to investigate cellular processes and to track the movement of lipids within cell membranes.
Industry: In industrial applications, it is used in the development of fluorescent dyes and markers for various analytical techniques.
Mécanisme D'action
Mechanism: 5-(Octadecanoylamino)fluorescein exerts its effects through its fluorescent properties. When exposed to light of a specific wavelength, it emits fluorescence, which can be detected and measured. This property allows it to be used as a probe to study the behavior of lipids in cell membranes .
Molecular Targets and Pathways: The compound targets lipid molecules within cell membranes, allowing researchers to study lipid mobility and distribution. It is particularly useful in fluorescence recovery after photobleaching (FRAP) experiments, where the recovery of fluorescence after photobleaching provides insights into lipid dynamics .
Comparaison Avec Des Composés Similaires
5-(Stearoylamino)fluorescein: Similar in structure and function, used for similar applications.
N-(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)octadecanamide: Another amphiphilic fluorescent probe used for studying membrane lipid behavior.
Uniqueness: 5-(Octadecanoylamino)fluorescein is unique due to its specific lipid chain length, which influences its interaction with lipid membranes and its fluorescence properties. This makes it particularly useful for studying specific aspects of membrane dynamics that other compounds may not address as effectively .
Propriétés
Formule moléculaire |
C38H47NO6 |
|---|---|
Poids moléculaire |
613.8 g/mol |
Nom IUPAC |
2-(3-hydroxy-6-oxoxanthen-9-yl)-5-(octadecanoylamino)benzoic acid |
InChI |
InChI=1S/C38H47NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-36(42)39-27-18-21-30(33(24-27)38(43)44)37-31-22-19-28(40)25-34(31)45-35-26-29(41)20-23-32(35)37/h18-26,40H,2-17H2,1H3,(H,39,42)(H,43,44) |
Clé InChI |
XKFGZSAKZAPLGI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one;(1S,4S,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one](/img/structure/B15088410.png)
![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B15088417.png)

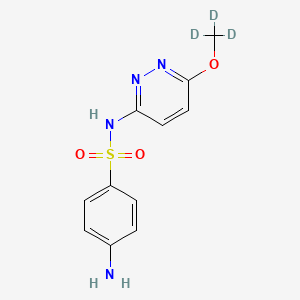


![Hydroxy-[[4-(2-methoxycarbonylphenyl)sulfanylcarbonylphenyl]methoxy]-oxoazanium](/img/structure/B15088434.png)

